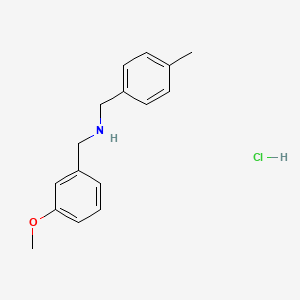![molecular formula C13H11FN2O3S B5406958 methyl 3-({[(2-fluorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5406958.png)
methyl 3-({[(2-fluorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-({[(2-fluorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate is a chemical compound that belongs to the class of thiophene carboxylates. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Methyl 3-({[(2-fluorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It acts by inhibiting the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression and cell proliferation. It also induces apoptosis in cancer cells by activating the caspase cascade. Moreover, this compound has been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma.
Mechanism of Action
The mechanism of action of Methyl 3-({[(2-fluorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate involves the inhibition of HDAC activity, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. It also induces apoptosis in cancer cells by activating the caspase cascade, which leads to the cleavage of various cellular proteins and DNA fragmentation. Moreover, this compound has been shown to possess anti-inflammatory and anti-oxidant properties, which may be attributed to its ability to scavenge reactive oxygen species and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer activity by inhibiting the activity of HDAC, which is involved in the regulation of gene expression and cell proliferation. It also induces apoptosis in cancer cells by activating the caspase cascade. Moreover, it possesses anti-inflammatory and anti-oxidant properties, which may be attributed to its ability to scavenge reactive oxygen species and inhibit the production of pro-inflammatory cytokines. However, further studies are needed to elucidate the exact biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
Methyl 3-({[(2-fluorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also exhibits potent anticancer activity against various cancer cell lines, making it a potential candidate for cancer therapy. However, there are also some limitations to its use in lab experiments. It is highly reactive and can be toxic if not handled properly. Moreover, its mechanism of action is not fully understood, and further studies are needed to elucidate its exact mode of action.
Future Directions
There are several future directions for the research on Methyl 3-({[(2-fluorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate. One of the potential applications is in the development of novel anticancer drugs. Further studies are needed to elucidate its mechanism of action and optimize its potency and selectivity. Moreover, its anti-inflammatory and anti-oxidant properties make it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma. Further studies are needed to evaluate its efficacy and safety in animal models and clinical trials. Additionally, this compound can be used as a tool compound to study the role of HDAC in gene expression and cell proliferation. Further studies are needed to evaluate its potential applications in epigenetic research.
Synthesis Methods
The synthesis of Methyl 3-({[(2-fluorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate involves the reaction of 2-amino-4-fluorobenzoic acid with thiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then treated with methyl iodide to obtain the final product. The yield of the product can be improved by optimizing the reaction conditions, including the reaction time, temperature, and solvent.
Properties
IUPAC Name |
methyl 3-[(2-fluorophenyl)carbamoylamino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3S/c1-19-12(17)11-10(6-7-20-11)16-13(18)15-9-5-3-2-4-8(9)14/h2-7H,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTZUKYAVAQHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-4-biphenylcarboxamide](/img/structure/B5406889.png)
![4-[3-(benzylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxy-6-nitrophenol](/img/structure/B5406896.png)
![2-(5-{2-[(3,4-dichlorobenzyl)thio]ethyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5406898.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B5406910.png)


![2-[2-(4-hydroxy-3-iodo-5-methoxyphenyl)vinyl]-4-quinolinol](/img/structure/B5406927.png)
![2-(methoxymethyl)-7-(2-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5406941.png)
![1'-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5406953.png)
![3-({[(3-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5406959.png)
![5-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]pyrazin-2-ol](/img/structure/B5406970.png)
![N,N,4-trimethyl-3-{2-oxo-2-[(3-pyridin-4-ylpropyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5406977.png)
![2-[(2,4-dimethoxybenzyl)amino]-1-butanol hydrochloride](/img/structure/B5406986.png)
